2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide
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Overview
Description
2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a bromine atom at the 2-position and a thiophene-containing cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions involving thiophene derivatives.
Amidation: The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of the brominated benzoyl chloride with the cyclopropylamine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction: The thiophene ring and other functional groups can participate in oxidation and reduction reactions under suitable conditions.
Coupling reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets, which can vary depending on the application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but lacks the cyclopropyl and thiophene groups.
2-bromo-N-phenylbenzamide: Contains a phenyl group instead of the cyclopropyl-thiophene moiety.
Thiophene-containing benzamides: Various derivatives with different substituents on the benzamide core.
Uniqueness
2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is unique due to the presence of both a bromine atom and a thiophene-containing cyclopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-4-2-1-3-12(13)14(18)17-10-15(6-7-15)11-5-8-19-9-11/h1-5,8-9H,6-7,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJNHTKUNCXZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2Br)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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